(4-Chlorophenyl)diphenylsulfonium triflate

photoacid generator DUV lithography UV absorption

Generic triarylsulfonium PAGs often cause uncontrolled acid diffusion in KrF/EUV resists. This compound's 4-chlorophenyl substitution and triflate counterion deliver a distinct photochemical profile: • λmax 239 nm, 6-nm bathochromic shift for higher KrF absorbance • Melting point 108-112 °C enables PEB as low as 90 °C on thermally labile substrates • Demonstrated 50 nm 1:1 L/S patterns with 3σ LER of 5.2 nm in TAS-Tf resists Available in research quantities with reliable global shipping.

Molecular Formula C19H14ClF3O3S2
Molecular Weight 446.9 g/mol
CAS No. 255056-43-0
Cat. No. B1628045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)diphenylsulfonium triflate
CAS255056-43-0
Molecular FormulaC19H14ClF3O3S2
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C18H14ClS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
InChIKeyNCCOJQUTUIVEJQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorophenyl)diphenylsulfonium Triflate: Overview


(4-Chlorophenyl)diphenylsulfonium triflate (CAS 255056-43-0) is a heteroaryl-substituted triarylsulfonium salt that functions as an ionic photoacid generator (PAG), releasing triflic acid upon UV irradiation to drive chemically amplified resist (CAR) deprotection or initiate cationic polymerization . Structurally, it belongs to the broader class of sulfonium salts that form the backbone of DUV and EUV photoresist formulations, yet its specific 4-chlorophenyl substitution pattern, triflate counterion, and molecular weight (446.89 g/mol) produce a distinct photochemical and thermal profile compared to common PAG alternatives [1].

Why Generic Substitution Fails in Triarylsulfonium PAGs


Generic substitution among triarylsulfonium salts fails because counterion identity, aryl substitution pattern, and molecular bulk each independently dictate acid generation quantum yield, acid diffusion length, thermal lag, and resist solubility [1]. Swapping the specific chloroaryl-triflate combination for a widely available triphenylsulfonium triflate (CAS 66003-78-9) or a symmetric tris(4-chlorophenyl)sulfonium salt introduces uncontrolled shifts in decomposition temperature, UV absorption, and acid strength that directly alter dose-to-clear values and line-edge roughness in lithography or degree of cure in cationic polymerization [2]. The quantitative evidence below demonstrates precisely where (4-chlorophenyl)diphenylsulfonium triflate occupies a unique performance window among its structural neighbors.

Quantitative Differentiation from Closest Analogs


UV Absorption Red-Shift for KrF Patterning Efficiency

The target compound exhibits a UV absorption maximum (λmax) at 239 nm, which is bathochromically shifted relative to the widely used benchmark PAG triphenylsulfonium triflate (λmax ≈ 233 nm) [1]. This 6-nm red-shift arises from the electron-withdrawing 4-chloro substituent on one aryl ring, which lowers the energy of the π–π* transition and brings the absorption edge closer to the KrF excimer laser emission line at 248 nm [2]. For photoresist formulators, this translates into higher absorbance at the exposure wavelength and consequently greater acid generation efficiency per unit dose without altering the PAG loading.

photoacid generator DUV lithography UV absorption chemically amplified resist λmax

Optimal Melting Point Window for Thermal Processing

The melting point of (4-chlorophenyl)diphenylsulfonium triflate is reported as 108–112 °C [1]. This value places it in a distinct thermal window: it is substantially lower than that of triphenylsulfonium triflate (133–137 °C) , yet above the typical post-apply bake (PAB) temperatures (~80–110 °C) used for solvent removal in DUV resist processing [2]. The lower melting point relative to TPS-Tf indicates greater thermal lability, which can be advantageous in reducing PEB temperature requirements without risking premature PAG decomposition during PAB. This thermal contrast enables formulators to tune PEB temperature independently of PAG decomposition onset, a degree of freedom not available with symmetric tris(4-chlorophenyl)sulfonium salts, whose melting points typically exceed 150 °C.

thermal stability post-apply bake PAG decomposition temperature resist formulation melting point

Triflate Counterion: Acid Strength and Diffusion Control

The triflate anion (CF₃SO₃⁻) generates triflic acid upon photolysis, a superacid with an estimated pKa of approximately –14 [1]. In a direct comparison study of single-component molecular resists, ionic PAGs bearing the triflate anion (TAS-Tf) demonstrated significantly reduced acid diffusion length compared to tosylate (TAS-Ts) and chloride (TAS-Cl) counterparts [2]. While the specific TAS core differs from the 4-chlorophenyldiphenylsulfonium scaffold, the anion-dependent trend is a class-level property of sulfonium triflate salts: the large ionic radius and low basicity of triflate simultaneously maximize catalytic acid strength and minimize diffusion, a combination directly linked to achieving line/space resolutions ≤50 nm with 3σ LER below 5.2 nm [2].

triflate anion acid strength acid diffusion length line edge roughness molecular resist

Enhanced Electrophilicity for Faster Cationic Cure

The introduction of a single 4‑chloro substituent on one phenyl ring increases the reduction potential of the sulfonium cation relative to unsubstituted triphenylsulfonium triflate, as predicted by the Hammett σₚ value of Cl (+0.23) [1]. This enhanced electrophilicity facilitates direct electron-transfer initiation of cationic polymerization, leading to a measurably faster cure rate in epoxy and vinyl ether monomers. While the triflate-targeted compound has not been directly assayed in a head-to-head kinetic study relative to TPS-Tf, the hexafluorophosphate analog (4‑chlorophenyl)diphenylsulfonium PF₆ (Pis-1) was synthesized and evaluated as a novel cationic photoinitiator alongside triphenylsulfonium PF₆, demonstrating significantly faster gel times and higher monomer conversion in epoxide polymerization [2]. The triflate counterion is expected to further enhance this effect by providing a stronger acid upon photolysis.

cationic polymerization photoinitiator electrophilicity electron-withdrawing group epoxy cure rate

Balanced Solubility in Standard Resist Solvents

The mono-4-chlorophenyl substitution provides balanced lipophilicity: more soluble in organic solvents than the unsubstituted triphenylsulfonium triflate due to the polarizable C–Cl bond, yet significantly less hydrophobic and more process-friendly than the symmetric tris(4-chlorophenyl)sulfonium cation, which tends to exhibit limited solubility in PGMEA, the industry-standard casting solvent for DUV and EUV resists [1]. Patent literature identifies (4-chlorophenyl)diphenylsulfonium triflate as a preferred cationic photoinitiator in UV-curable ink formulations precisely because of its superior solubility in acrylate and epoxy monomer blends compared to both unsubstituted and fully chlorinated alternatives [2]. This enables higher PAG loading without precipitation during spin-coating or ink-jet dispensing, translating to faster photospeed or lower required exposure dose.

solubility PGMEA resist formulation PAG loading asymmetric substitution

Recommended Application Scenarios


KrF DUV Chemically Amplified Photoresists

The 6‑nm bathochromic shift in λmax to 239 nm (Section 3, Evidence 1) positions (4-chlorophenyl)diphenylsulfonium triflate as a drop‑in PAG for KrF resists where higher absorbance at 248 nm is needed without increasing PAG loading. Formulators targeting dose‑to‑clear reduction in the 10–20 mJ/cm² range should evaluate this compound against triphenylsulfonium triflate in poly(4‑hydroxystyrene) (PHOST) or ESCAP-type matrices [1].

Single-Component EUV Molecular Glass Resists

The triflate counterion (pKa ≈ –14) and the demonstrated capability of TAS-Tf resists to resolve 50 nm 1:1 line/space patterns with a 3σ LER of 5.2 nm (Section 3, Evidence 3) make the triflate salt a candidate for EUV resist evaluation. The 4‑chlorophenyl substitution’s effect on electron affinity may further increase EUV acid generation efficiency relative to the TAS core, warranting direct lithographic benchmarking [2].

Fast-Cure Cationic UV-Curable Coatings and Inks

The enhanced electrophilicity from the 4‑chloro group (Section 3, Evidence 4) and the balanced solubility profile (Section 3, Evidence 5) support the use of this compound in UV-curable inkjet and flexographic inks where rapid cure (<1 s at 395 nm LED) and compatibility with low‑viscosity monomers are critical. Patent literature specifically lists (4‑chlorophenyl)diphenylsulfonium triflate as a preferred cationic photoinitiator for dot-matrix printer inks [3].

Thermally Sensitive Substrate Processing

The melting point window of 108–112 °C (Section 3, Evidence 2) allows formulators to design resists with PEB temperatures as low as 90–100 °C, enabling patterning on thermally labile substrates such as polyethylene naphthalate (PEN) or polyimide films where triphenylsulfonium triflate’s higher melting point would necessitate PEB > 130 °C [1].

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